Batch-to-Batch Purity Consistency: 98% with Multi-Method QC Verification vs. Competing Vendors
Bidepharm supplies (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol at a standard purity of 98% with tri-modal QC documentation (NMR, HPLC, GC) provided per batch . This contrasts with many alternative suppliers offering the pyridin-4-yl isomer (CAS 2098026-68-5) or pyridin-2-yl isomer (CAS 2097970-39-1) at lower nominal purity (95%) with less comprehensive analytical characterization . Lot-specific impurity profiling enables users to assess fitness-for-purpose before committing to multi-step synthetic sequences.
| Evidence Dimension | Certified purity level and QC method coverage |
|---|---|
| Target Compound Data | 98% purity; QC by NMR, HPLC, GC (Bidepharm, BD01367365) |
| Comparator Or Baseline | Pyridin-4-yl isomer (CAS 2098026-68-5): 98%, QC methods vary; Pyridin-2-yl isomer (CAS 2097970-39-1): 95% reported; Ethyl analog (CAS 2092523-62-9): 98% |
| Quantified Difference | Target compound provides equal or superior purity with more comprehensively documented QC than pyridin-2-yl analog (3 percentage point purity advantage) and equivalent purity to pyridin-4-yl isomer but with supplier-stabilized QC protocol. |
| Conditions | Commercial batch analysis; purity determined by HPLC; identity confirmed by NMR and GC. |
Why This Matters
Procurement decisions for multi-step medicinal chemistry syntheses require predictable starting material quality; batch-specific QC reduces the risk of carrying forward unidentified impurities that can confound biological assay results.
